![molecular formula C23H28N2O6S2 B188200 Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate CAS No. 6240-74-0](/img/structure/B188200.png)
Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate, also known as EACT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EACT has been synthesized using several methods and has shown promising results in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and phosphodiesterases (PDEs). Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of COX-2, MMPs, and PDEs, as well as the activation of the Nrf2 pathway. Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate has also been shown to induce apoptosis in cancer cells, protect neurons from oxidative stress and inflammation, and inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate in lab experiments is its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Another advantage is its ability to inhibit various enzymes and activate the Nrf2 pathway. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate, including the elucidation of its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields. Additionally, the development of Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate derivatives may lead to more potent and selective compounds with fewer side effects. Overall, the study of Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate has shown promising results and has the potential to contribute to the development of new therapeutic agents.
Méthodes De Synthèse
Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate can be synthesized using different methods, including the reaction of 2-(4-bromophenyl)-5-methylthiophene-3-carboxylic acid with azepane-1-sulfonyl chloride, followed by the reaction with ethyl 2-oxoacetate and 4-dimethylaminopyridine. The resulting compound is then treated with ammonium hydroxide to obtain Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate has shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate has shown to protect neurons from oxidative stress and inflammation. In inflammation, Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate has shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
6240-74-0 |
|---|---|
Nom du produit |
Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate |
Formule moléculaire |
C23H28N2O6S2 |
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
ethyl 5-acetyl-2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H28N2O6S2/c1-4-31-23(28)19-15(2)20(16(3)26)32-22(19)24-21(27)17-9-11-18(12-10-17)33(29,30)25-13-7-5-6-8-14-25/h9-12H,4-8,13-14H2,1-3H3,(H,24,27) |
Clé InChI |
YRJRFSOUOQKLLJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Phenyl-1H-benzo[d][1,2,3]triazole](/img/structure/B188123.png)

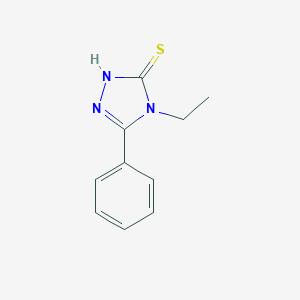
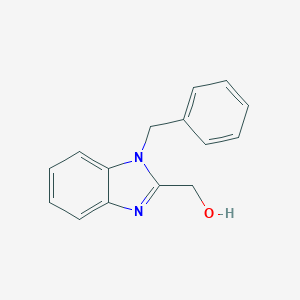
![4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188128.png)
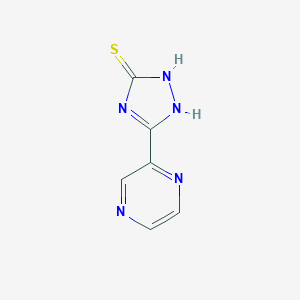
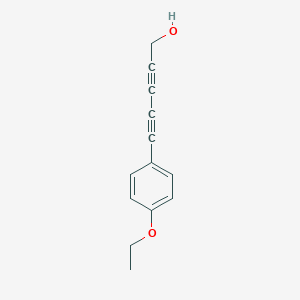
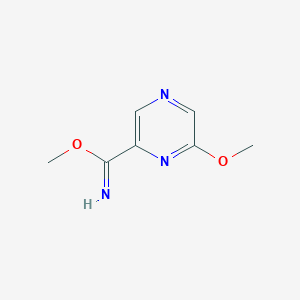

![2-(Difluoromethyl)benzo[h]chromen-4-one](/img/structure/B188138.png)
![2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one](/img/structure/B188139.png)